molecular formula C20H24N8O6 B1676407 Methotrexate hydrate CAS No. 6745-93-3

Methotrexate hydrate

カタログ番号: B1676407
CAS番号: 6745-93-3
分子量: 472.5 g/mol
InChIキー: FPJYMUQSRFJSEW-ZOWNYOTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: メトトレキセート水和物は、4-アミノ-10-メチル葉酸をさまざまな試薬と反応させる多段階プロセスを経て合成されます。 合成は通常、無機酸とアルカリ水酸化物または炭酸塩の使用を伴います . この化合物は水、エタノール、クロロホルム、エーテルには不溶性ですが、無機酸の溶液や希薄なアルカリ水酸化物および炭酸塩の溶液には可溶性です .

工業生産方法: メトトレキセート水和物の工業生産には、制御された条件下での大規模化学合成が伴います。 このプロセスには、最小限量の1 M水酸化ナトリウムを使用してストック溶液を調製することが含まれ、その後生理食塩水または培地で希釈します。 希釈されたストックは、約1週間は4〜8℃で、約1か月は-20℃で活性な状態を維持します .

化学反応の分析

反応の種類: メトトレキセート水和物は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これは、細胞のDNA合成に関与する酵素であるジヒドロ葉酸レダクターゼの強力な阻害剤です .

一般的な試薬と条件: メトトレキセート水和物を含む反応で使用される一般的な試薬には、無機酸、アルカリ水酸化物、および炭酸塩が含まれます。 この化合物は塩基性溶液中では不安定であり、長期保存には光から保護する必要があります .

生成される主な生成物: メトトレキセート水和物の反応から生成される主な生成物には、7-ヒドロキシメトトレキセートとメトトレキセートポリグルタミン酸が含まれます。 これらの代謝物は、肝臓、腸、赤血球で生成されます .

科学研究への応用

メトトレキセート水和物は、化学、生物学、医学、および産業を含む幅広い科学研究への応用を持っています。 化学では、高性能液体クロマトグラフィーや質量分析などのさまざまな分析方法の試薬として使用されます . 生物学では、細胞の成長と分裂の研究に使用されるだけでなく、細胞培養アッセイでジヒドロ葉酸レダクターゼを阻害するためにも使用されます . 医学では、メトトレキセート水和物は、乳がん、白血病、肺がん、リンパ腫、骨肉腫などの癌の治療に用いられるだけでなく、関節リウマチや乾癬などの自己免疫疾患の治療にも用いられます . 産業では、医薬品製造や細胞培養培地の成分として使用されます .

科学的研究の応用

Cancer Treatment

Methotrexate hydrate is primarily used in the treatment of several types of cancer due to its ability to inhibit cell division. Its applications include:

  • Acute Lymphoblastic Leukemia (ALL) : Methotrexate is a cornerstone in the treatment regimen for ALL, particularly in pediatric cases. High-dose methotrexate therapy has been shown to improve survival rates significantly. A study evaluated the impact of hydration duration before administering high-dose methotrexate, concluding that hydration protocols do not significantly affect nephrotoxicity or plasma levels of methotrexate in children .
  • Breast Cancer and Non-Hodgkin's Lymphoma : Methotrexate is utilized as part of combination chemotherapy regimens for these malignancies. Its mechanism involves the inhibition of dihydrofolate reductase, leading to decreased synthesis of nucleotides necessary for DNA replication .
  • Other Cancers : Methotrexate is also indicated for gestational choriocarcinoma, lung cancer, and advanced mycosis fungoides, among others. Its efficacy against pyrimethamine-resistant Plasmodium vivax isolates suggests potential applications in treating malaria as well .

Autoimmune Diseases

This compound serves as an effective treatment for various autoimmune conditions:

  • Rheumatoid Arthritis : It is commonly prescribed to manage moderate to severe rheumatoid arthritis due to its immunosuppressive properties. A systematic review highlighted various cutaneous adverse reactions associated with methotrexate use in patients with rheumatoid arthritis, emphasizing the need for monitoring and management strategies .
  • Psoriasis : Methotrexate is approved for severe psoriasis treatment, where it helps reduce skin cell proliferation and inflammation. The drug's mechanism involves modulation of immune responses and inhibition of inflammatory pathways .

Pharmacological Mechanisms

The pharmacological action of this compound involves several key mechanisms:

  • Inhibition of Dihydrofolate Reductase : This enzyme is crucial for converting dihydrofolate into tetrahydrofolate, a vital cofactor in nucleotide synthesis. By inhibiting this enzyme, methotrexate effectively disrupts DNA synthesis and cell proliferation .
  • Anti-inflammatory Effects : Methotrexate promotes adenosine release from cells, contributing to its anti-inflammatory effects. This mechanism is particularly beneficial in treating autoimmune diseases where inflammation plays a significant role .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety profiles of this compound:

  • Hydration Protocol Studies : A randomized crossover study assessed the effects of different hydration durations on nephrotoxicity during high-dose methotrexate therapy in children with ALL. The results indicated that both 6-hour and 12-hour hydration protocols were effective without significant differences in toxicity outcomes .
  • Toxicity Management : Research has also focused on optimizing hydration and alkalinization schedules to minimize renal toxicity associated with high-dose methotrexate administration. Findings suggest that enhanced hydration can lower plasma concentrations of methotrexate and reduce severe toxicity incidences .

Summary Table of Applications

Application AreaConditions TreatedKey Mechanism
Cancer TreatmentALL, breast cancer, lung cancerInhibition of dihydrofolate reductase
Autoimmune DiseasesRheumatoid arthritis, psoriasisImmunosuppression
Infectious DiseasesMalaria (pyrimethamine-resistant strains)Antifolate activity

生物活性

Methotrexate hydrate (MTX) is a well-established antimetabolite and immunosuppressive agent utilized in various medical therapies, particularly in oncology and rheumatology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, side effects, and recent research findings.

Methotrexate acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis. This inhibition leads to decreased cell proliferation and has potent anti-inflammatory effects, making it effective in treating conditions such as rheumatoid arthritis and certain cancers . The compound's structure allows it to be converted into polyglutamate forms within cells, enhancing its retention and efficacy against rapidly dividing cells .

Therapeutic Applications

This compound is used in various clinical settings:

  • Oncology : It is a cornerstone treatment for hematological malignancies such as acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. High-dose methotrexate (HD-MTX) protocols are standard in pediatric oncology to achieve remission .
  • Rheumatology : It is employed as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis, helping to reduce inflammation and joint damage .
  • Dermatology : Methotrexate is indicated for severe psoriasis, particularly when other treatments have failed .

Side Effects

Despite its efficacy, this compound is associated with several side effects:

  • Hematological Toxicity : Bone marrow suppression can lead to anemia, leukopenia, and thrombocytopenia.
  • Hepatotoxicity : Long-term use may result in liver toxicity, chronic liver injury, or fibrosis .
  • Renal Toxicity : HD-MTX can cause nephrotoxicity due to crystallization in renal tubules; therefore, hydration protocols are critical to prevent this complication .

Recent Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Cation Complexation : New research indicates that complexing MTX with cations like zinc can enhance its bioactive properties without compromising its immunosuppressive effects. For instance, zinc-methotrexate complexes showed improved mitochondrial activity in certain cell lines compared to standard MTX .
  • Hydration Strategies : A study evaluating hydration during HD-MTX administration found that adequate hydration significantly improved plasma methotrexate clearance in pediatric patients. This suggests that hydration protocols are vital for minimizing renal toxicity associated with high-dose regimens .
  • Effects on Glycosaminoglycan Production : Methotrexate treatment has been shown to stimulate the deposition of glycosaminoglycans (GAGs) in chondrocytes, which may have implications for joint health in patients with inflammatory conditions .

Table 1: Summary of this compound Applications

Application AreaIndicationDosage Form
OncologyALL, Non-Hodgkin lymphomaIV high-dose
RheumatologyRheumatoid arthritisOral weekly
DermatologySevere psoriasisOral or injectable

Table 2: Common Side Effects of this compound

Side EffectDescription
Hematological ToxicityAnemia, leukopenia
HepatotoxicityLiver enzyme elevation, fibrosis
Renal ToxicityNephrotoxicity due to crystallization

Case Studies

  • Pediatric ALL Patients : A retrospective study analyzed 165 courses of HD-MTX in children with ALL. It revealed that adequate hydration (>3,000 mL/m²/day) correlated with normal methotrexate clearance and reduced adverse complications compared to lower hydration levels .
  • Comparative Study on Hydration Protocols : A randomized study compared 6-hour versus 12-hour pre-hydration protocols before HD-MTX therapy. Findings indicated no significant difference in nephrotoxicity or methotrexate levels between the two groups, suggesting flexibility in hydration strategies while maintaining safety .

特性

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJYMUQSRFJSEW-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217789
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-93-3, 133073-73-1
Record name Methotrexate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L(+)-Amethopterin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate hydrate
Reactant of Route 2
Reactant of Route 2
Methotrexate hydrate
Reactant of Route 3
Reactant of Route 3
Methotrexate hydrate
Reactant of Route 4
Methotrexate hydrate
Reactant of Route 5
Reactant of Route 5
Methotrexate hydrate
Reactant of Route 6
Reactant of Route 6
Methotrexate hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。